molecular formula C13H22N2O3 B12287282 tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate

tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate

Cat. No.: B12287282
M. Wt: 254.33 g/mol
InChI Key: OYVVKCJFSGWRSI-CSKARUKUSA-N
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Description

tert-Butyl (4E)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a dimethylamino substituent on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4E)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired tert-butyl ester.

Another method involves the use of Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. This method employs dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method allows for efficient Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4E)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl (4E)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4E)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tert-butyl ester group can enhance the compound’s stability and solubility. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4E)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of both the tert-butyl ester and dimethylamino groups provides a balance of stability, reactivity, and solubility, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl (4E)-4-(dimethylaminomethylidene)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-10(8-14(4)5)11(16)9-15/h8H,6-7,9H2,1-5H3/b10-8+

InChI Key

OYVVKCJFSGWRSI-CSKARUKUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC/C(=C\N(C)C)/C(=O)C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CN(C)C)C(=O)C1

Origin of Product

United States

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